molecular formula C13H16N4O2 B6982164 Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate

Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate

Cat. No.: B6982164
M. Wt: 260.29 g/mol
InChI Key: GYKYMGSCKGFFEZ-UHFFFAOYSA-N
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Description

Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This hydrazone is then cyclized to form the triazole ring.

    Attachment of the Triazole to the Benzoate: The triazole derivative is then reacted with methyl 4-formylbenzoate in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • Methyl 4-[[(4-amino-1,2,4-triazol-3-yl)amino]methyl]benzoate
  • Methyl 4-[[(4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
  • Methyl 4-[[(4-phenyl-1,2,4-triazol-3-yl)amino]methyl]benzoate

Comparison:

  • Uniqueness: Methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The presence of different substituents on the triazole ring can significantly alter the compound’s chemical properties, such as solubility, stability, and reactivity.
  • Biological Activity: The biological activity of these compounds can vary depending on the nature of the substituents on the triazole ring. The ethyl group in this compound may enhance its binding affinity to certain biological targets compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[[(4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-9-15-16-13(17)14-8-10-4-6-11(7-5-10)12(18)19-2/h4-7,9H,3,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYMGSCKGFFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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